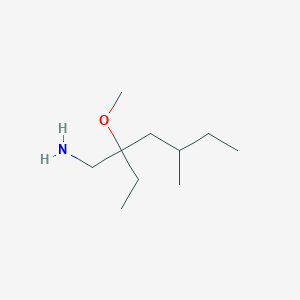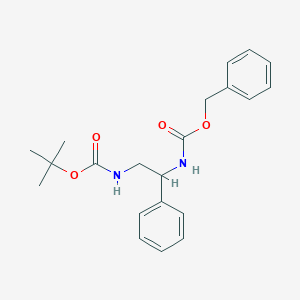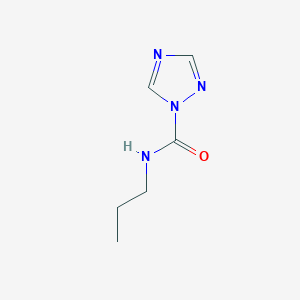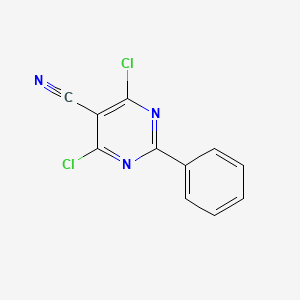
1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is an organic compound that features a benzyloxy group, a bromine atom, and a hydroxy group attached to a phenyl ring, with an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone typically involves the following steps:
Bromination: The starting material, 4-benzyloxy-2-hydroxyacetophenone, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Hydrolysis: The brominated product is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in solvents like acetone or water.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Products with the hydroxy group oxidized to a carbonyl group.
Reduction: Products with the ethanone moiety reduced to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and hydroxy groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
1-(4-(Benzyloxy)-5-iodo-2-hydroxyphenyl)ethanone: Contains an iodine atom instead of bromine, which may influence its reactivity and applications.
Uniqueness: 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions, potentially enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C15H13BrO3 |
|---|---|
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxy-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13BrO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
WLQUGNGFMVOJHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)


![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)

![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)

![4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13098615.png)



